1-benzyl-2-methanesulfonyl-1H-1,3-benzodiazole
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Overview
Description
1-benzyl-2-methanesulfonyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazoles are known to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Biochemical Pathways
It is known that benzimidazoles can interfere with various biochemical processes, including dna synthesis and protein production .
Result of Action
In the case of 1-Benzyl-2-methylsulfonylbenzimidazole, it has been observed to exhibit two different biological activities: inhibition of development and acute lethality in Bombyx mori, a lepidopteran model insect . The activity varied with the position of the substitutions on the 1-benzyl moiety; BMBIs with substitutions on the 2 and/or 4 positions had comparatively high activity in comparison with those with substitutions on the 3-position .
Action Environment
The activity of 1-Benzyl-2-methylsulfonylbenzimidazole was also affected by the applied stage, that is, application in the 4th instar mostly interfered with the larval molting or pupation, whereas that in the 3rd instar caused more acute mortality . This suggests that environmental factors such as the developmental stage of the organism can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
They have been extensively explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses .
Cellular Effects
Benzimidazoles have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine effects, as well as uses in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors .
Transport and Distribution
Drug transporters, which are integral membrane proteins, play a critical role in drug disposition by affecting absorption, distribution, and excretion .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research .
Preparation Methods
The synthesis of 1-benzyl-2-methanesulfonyl-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the benzimidazole core.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-benzyl-2-methanesulfonyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-benzyl-2-methanesulfonyl-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-benzyl-2-methanesulfonyl-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:
2-Substituted Benzimidazoles: These compounds have different substituents at the 2-position, which can significantly alter their biological activity and chemical properties.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused pyrimidine ring, which can enhance their pharmacological properties.
Benzimidazole Sulfones: These derivatives have a sulfone group, similar to this compound, but may differ in their substitution patterns and biological activity.
Properties
IUPAC Name |
1-benzyl-2-methylsulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-20(18,19)15-16-13-9-5-6-10-14(13)17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUWCHNLYNBJHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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